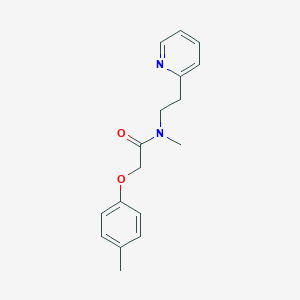
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone, also known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its stimulant effects. However, BZP also has potential applications in scientific research due to its unique chemical structure and mechanism of action.
作用机制
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety in some individuals. Long-term use of (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has been associated with neurological and cardiovascular damage.
实验室实验的优点和局限性
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has potential advantages in lab experiments due to its unique chemical structure and mechanism of action. It can be used to study the effects of dopamine and serotonin on the brain, as well as the potential for developing drugs that target these neurotransmitters. However, its recreational use and potential for abuse may limit its usefulness in certain research settings.
未来方向
There are several potential future directions for research on (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone. One area of interest is the development of drugs that target dopamine and serotonin reuptake inhibition for the treatment of neurological disorders. Another potential direction is the study of (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone's effects on the immune system and its potential as an immunomodulatory agent. Further research is also needed to determine the long-term effects of (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone use and its potential for addiction.
合成方法
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone can be synthesized through a multistep process involving the reaction of piperazine with benzyl chloride and benzene sulfonyl chloride. The resulting compound can then be purified through various methods, such as column chromatography or recrystallization.
科学研究应用
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have activity as a dopamine and serotonin reuptake inhibitor, leading to its potential use in the treatment of neurological disorders such as Parkinson's disease and depression.
属性
产品名称 |
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone |
|---|---|
分子式 |
C25H32N2O3S |
分子量 |
440.6 g/mol |
IUPAC 名称 |
(4-benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C25H32N2O3S/c28-25(26-16-13-22(14-17-26)18-21-8-3-1-4-9-21)24-12-7-15-27(19-24)31(29,30)20-23-10-5-2-6-11-23/h1-6,8-11,22,24H,7,12-20H2 |
InChI 键 |
XBHJAHLNBMXZEM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
规范 SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)


![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)


